Necrostatin 2 racemate
Overview
Description
Mechanism of Action
Target of Action
Necrostatin 2 racemate, also known as Necrostatin-1 stable, Nec-1S, or 7-Cl-O-Nec1, is a potent and specific inhibitor of Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, which is a form of programmed cell death .
Mode of Action
This compound interacts with RIPK1 by binding to its ATP pocket, thereby inhibiting necroptosis in both murine and human cells . This interaction prevents the autophosphorylation of RIPK1, a critical step in the initiation of necroptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the necroptosis signaling pathway . This pathway involves several key components, including RIPK1, RIPK3, and the mixed lineage kinase domain-like protein (MLKL) pseudokinase . This compound inhibits the activation of this pathway by blocking the function of RIPK1 .
Result of Action
The inhibition of RIPK1 by this compound leads to a reduction in necroptosis, a form of cell death characterized by cell swelling, plasma membrane rupture, and the release of cellular contents . This can have significant effects at the molecular and cellular levels, including the prevention of organ injury and immune-stress responses .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Necrostatin 2 racemate interacts with RIPK1, a crucial enzyme in the necroptosis pathway . It inhibits RIPK1 autophosphorylation in a dose-dependent manner . This interaction prevents the downstream signaling events that lead to necroptosis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to protect against TNF-induced systemic inflammatory response syndrome (SIRS) in animal models . In vitro studies have shown that this compound potently inhibits RIPK1 autophosphorylation, thereby preventing necroptosis .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of RIPK1 . RIPK1 is a key protein in the necroptosis pathway, and its inhibition by this compound prevents the downstream signaling events that lead to necroptosis .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For example, it has been shown to protect against TNF-induced SIRS in animal models when administered intravenously once at a dosage of 6 mg/kg .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study involving a SIRS model in female C57BL/6J WT mice, this compound showed a protective effect at a dosage of 6 mg/kg .
Metabolic Pathways
Given its role as a RIPK1 inhibitor, it likely interacts with the enzymes and cofactors involved in the necroptosis pathway .
Transport and Distribution
Given its role as a RIPK1 inhibitor, it is likely to be distributed wherever RIPK1 is present within cells .
Subcellular Localization
Given its role as a RIPK1 inhibitor, it is likely to be localized wherever RIPK1 is present within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Necrostatin 2 racemate is synthesized through a series of chemical reactions involving the formation of an indole derivative. The synthetic route typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction.
Chlorination: The indole derivative is then chlorinated to introduce the chlorine atom at the desired position.
Formation of the Imidazolidine-2,4-dione Ring: The final step involves the formation of the imidazolidine-2,4-dione ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and ethanol, while the reactions are typically carried out under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Necrostatin 2 racemate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for modifying the chlorine atom in the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
Scientific Research Applications
Necrostatin 2 racemate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of RIPK1 and its effects on necroptosis.
Biology: Employed in cell biology to investigate the mechanisms of programmed cell death and to study the role of RIPK1 in various cellular processes.
Medicine: Explored for its potential therapeutic applications in treating diseases associated with necroptosis, such as neurodegenerative diseases, inflammatory conditions, and certain cancers.
Comparison with Similar Compounds
Similar Compounds
Necrostatin-1: The parent compound of Necrostatin 2 racemate, also inhibits RIPK1 but with less specificity.
Necrostatin-3: Another necrostatin that targets RIPK1 but through a different mechanism.
Necrostatin-5: Similar to Necrostatin-3, it targets RIPK1 but has distinct structural differences.
Uniqueness
This compound is unique due to its high specificity for RIPK1 and its lack of IDO-targeting effects. This makes it a valuable tool for studying necroptosis and for developing therapeutic agents targeting this pathway .
Properties
IUPAC Name |
5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKGAEMMNQTUGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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